Cas no 19212-84-1 (1-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,3-benzotriazole)

1-[(4-Methylpiperazin-1-yl)methyl]-1H-1,2,3-benzotriazole is a heterocyclic compound featuring a benzotriazole core functionalized with a 4-methylpiperazinylmethyl substituent. This structure imparts unique chemical properties, including enhanced solubility and stability, making it valuable in pharmaceutical and agrochemical applications. The presence of the methylpiperazine moiety improves bioavailability and interaction with biological targets, while the benzotriazole group contributes to its role as a versatile intermediate in organic synthesis. Its well-defined reactivity and compatibility with various reaction conditions make it suitable for constructing complex molecular frameworks. The compound is particularly useful in medicinal chemistry for developing bioactive molecules due to its balanced lipophilicity and hydrogen-bonding capacity.
1-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,3-benzotriazole structure
19212-84-1 structure
Product Name:1-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,3-benzotriazole
CAS No:19212-84-1
MF:C12H17N5
MW:231.296881437302
CID:2920928
PubChem ID:1113016
Update Time:2025-06-07

1-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,3-benzotriazole Chemical and Physical Properties

Names and Identifiers

    • SR-01000323500
    • SR-01000323500-1
    • starbld0010811
    • Oprea1_268712
    • 1-((4-Methylpiperazin-1-yl)methyl)-1H-benzo[d][1,2,3]triazole
    • 1-[(4-methyl-1-piperazinyl)methyl]-1H-1,2,3-benzotriazole
    • 19212-84-1
    • 1-[(4-methylpiperazin-1-yl)methyl]benzotriazole
    • AE-018/31864060
    • 1-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,3-benzotriazole
    • Inchi: 1S/C12H17N5/c1-15-6-8-16(9-7-15)10-17-12-5-3-2-4-11(12)13-14-17/h2-5H,6-10H2,1H3
    • InChI Key: PXJQUDHABLFDIQ-UHFFFAOYSA-N
    • SMILES: N1(CN2C3C=CC=CC=3N=N2)CCN(C)CC1

Computed Properties

  • Exact Mass: 231.14839556Da
  • Monoisotopic Mass: 231.14839556Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 37.2Ų

1-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,3-benzotriazole Pricemore >>

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